Technical Documentation Center

Potassium 4-hydroxy-4-methylpentanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Potassium 4-hydroxy-4-methylpentanoate
  • CAS: 1607261-66-4

Core Science & Biosynthesis

Foundational

Potassium 4-Hydroxy-4-Methylpentanoate (CAS 1607261-66-4): Material Safety, Physicochemical Profiling, and Applications in GHB Receptor Pharmacology

Executive Summary Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4) is the stable potassium salt of , a compound widely recognized in neuropharmacology under the designation UMB68[1]. Originally identified as a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4) is the stable potassium salt of , a compound widely recognized in neuropharmacology under the designation UMB68[1]. Originally identified as a volatile constituent in murine models ()[], this tertiary alcohol analog of γ -hydroxybutyric acid (GHB) has emerged as a critical pharmacological tool[3]. Unlike endogenous GHB—which exhibits confounding dual affinity for both specific GHB receptors and GABA B​ receptors—UMB68 selectively targets the GHB receptor without triggering GABAergic pathways[4][5].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between material safety, physicochemical handling, and advanced in vitro pharmacological applications.

Chemical Identity & Physicochemical Profiling

In assay design, the choice of the salt form over the free acid is a deliberate, causality-driven decision. Free hydroxy acids are highly prone to spontaneous intramolecular esterification (lactonization) in aqueous environments. Utilizing the potassium salt stabilizes the open-chain conformation, ensuring consistent molarity, enhanced aqueous solubility, and predictable receptor binding kinetics during rigorous in vitro assays.

Table 1: Chemical Identifiers and Computed Properties

PropertyValue
Chemical Name Potassium 4-hydroxy-4-methylpentanoate
CAS Registry Number
Molecular Formula C 6​ H 11​ KO 3​
Molecular Weight 170.25 g/mol [6]
SMILES CC(C)(O)CCC(=O)[O-].[K+][7]
Melting Point 148 - 153 °C
Physical Form Crystalline Powder
Material Safety Data & Handling Protocols

Handling this compound requires strict adherence to standard laboratory safety protocols for organic salts. The compound is classified under the Globally Harmonized System (GHS) as a Category 2/3 irritant (Signal Word: Warning; Pictogram: GHS07).

Table 2: GHS Classification and Precautionary Directives

Hazard ClassHazard StatementCausality & Scientific Mitigation
Skin Irritation (Cat. 2) H315: Causes skin irritationThe alkaline nature of the potassium salt can disrupt the acid mantle of the skin. Mitigation: Wear nitrile gloves (P280) and wash thoroughly after handling (P264).
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationDirect contact causes osmotic stress to the corneal epithelium. Mitigation: Use tightly fitting safety goggles. If exposed, rinse cautiously with water for several minutes (P305+P351+P338).
STOT SE (Cat. 3) H335: May cause respiratory irritationInhalation of fine powder particulates can irritate the mucosal lining of the respiratory tract. Mitigation: Handle strictly within a certified Class II biological safety cabinet or fume hood (P271).

Storage Protocol: Store the lyophilized powder at room temperature (RT) in a vacuum desiccator. Moisture ingress will lead to hygroscopic clumping, which compromises the accuracy of gravimetric measurements during stock solution preparation.

Pharmacological Significance: Receptor Selectivity

The primary utility of Potassium 4-hydroxy-4-methylpentanoate lies in its structural divergence from endogenous GHB. GHB is a neuromodulator that binds to high-affinity GHB receptors and low-affinity GABA B​ receptors[5]. This dual action heavily complicates the isolation of GHB-specific signaling pathways in vivo.

UMB68 was rationally designed to solve this. The specific addition of a tertiary alcohol group introduces steric hindrance that physically prevents the molecule from binding to the GABA B​ receptor pocket (IC 50​ > 100 μ M)[3]. Furthermore, the tertiary alcohol cannot be enzymatically oxidized into GABA-active metabolites[3]. Consequently, UMB68 acts as a highly specific ligand for the GHB receptor, displacing radioligands like [ 3 H]NCS-382 with an IC 50​ of approximately 38 μ M ()[4].

ReceptorSelectivity GHB Endogenous GHB GHB_R GHB Receptor (High Affinity) GHB->GHB_R Agonist GABA_B GABA-B Receptor (Low Affinity) GHB->GABA_B Agonist UMB68 UMB68 (Potassium Salt) UMB68->GHB_R Selective Agonist UMB68->GABA_B No Affinity (IC50 > 100 μM)

Receptor binding selectivity of endogenous GHB versus UMB68.

Experimental Workflows & Self-Validating Protocols
Protocol A: Preparation of Physiological Stock Solutions

Causality Focus: To maintain the integrity of the compound, solutions must be prepared in heavily buffered environments to prevent pH-dependent structural shifts.

  • Gravimetric Analysis: Weigh exactly 17.02 mg of Potassium 4-hydroxy-4-methylpentanoate to prepare a 10 mL stock at a 10 mM concentration.

  • Solubilization: Dissolve the powder in 8 mL of sterile, deionized water. The potassium salt ensures rapid, complete dissolution.

  • Buffering: Add 1 mL of 10X PBS (Phosphate-Buffered Saline).

  • Self-Validation (pH Check): Measure the pH using a calibrated micro-probe. It must be strictly maintained at 7.4. Why? Deviations from physiological pH can alter the ionization state of the carboxylate group, drastically reducing receptor binding affinity and invalidating downstream data.

  • Volume Adjustment & Storage: Bring the final volume to 10 mL. Aliquot into 1 mL amber microcentrifuge tubes and store at -20 °C[3].

Protocol B: Radioligand Displacement Assay ([ 3 H]NCS-382)

This self-validating system utilizes competitive binding to confirm the presence and specific activity of GHB receptors in extracted neural tissue.

  • Tissue Preparation: Homogenize rat cortical membranes in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 minutes to isolate the active membrane fraction.

  • Incubation: In a 96-well plate, combine 100 μ g of membrane protein, 10 nM [ 3 H]NCS-382 (a selective GHB receptor antagonist), and varying concentrations of UMB68 (0.1 μ M to 1 mM)[4]. Incubate for 60 minutes at 4 °C to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Expert Insight: The filters MUST be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, virtually eliminating non-specific binding of the radioligand and ensuring the signal-to-noise ratio is statistically valid.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to halt kinetics and remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter to determine the IC 50​ .

AssayWorkflow Step1 1. Tissue Preparation Extract rat brain membranes Step2 2. Incubation Add[3H]NCS-382 + UMB68 (0.1 μM - 1 mM) Step1->Step2 Step3 3. Filtration Rapid vacuum filtration via PEI-soaked GF/B filters Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting Step3->Step4 Step5 5. Data Analysis Determine IC50 & Ki values Step4->Step5

Step-by-step workflow for the radioligand displacement assay.

References
  • Wu, H., et al. (2003). "A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand." Journal of Pharmacology and Experimental Therapeutics, 305(2), 675-679. URL:[Link]

  • Schwende, F. J., et al. (1986). "Volatile constituents of male mouse urine: an assessment of variations between strains and within a strain." Journal of Chemical Ecology, 12(1), 277-291. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23422947, 4-Hydroxy-4-methylpentanoic acid." PubChem. URL:[Link]

Sources

Exploratory

The Chemical Ecology and Pharmacology of Potassium 4-Hydroxy-4-Methylpentanoate in Murine Models

Executive Summary Potassium 4-hydroxy-4-methylpentanoate (K-4HMP) occupies a unique intersection between mammalian chemical ecology and neuropharmacology. Originally identified as a volatile organic compound (VOC) in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium 4-hydroxy-4-methylpentanoate (K-4HMP) occupies a unique intersection between mammalian chemical ecology and neuropharmacology. Originally identified as a volatile organic compound (VOC) in the urine of the house mouse (Mus musculus), this compound serves as a critical semiochemical conveying endocrine and genetic information. Concurrently, its structural identity as a tertiary alcohol analog of gamma-hydroxybutyric acid (GHB) has made it an invaluable tool in receptor pharmacology. This whitepaper provides an in-depth technical analysis of K-4HMP, detailing its biological causality, structural advantages, and the self-validating analytical protocols required for its quantification.

Structural Biochemistry and Pharmacokinetics

K-4HMP is the potassium salt of 4-hydroxy-4-methylpentanoic acid. To understand its stability in biological matrices, one must analyze its molecular architecture in comparison to its endogenous cousin, GHB.

GHB contains a primary alcohol group, making it highly susceptible to rapid oxidation by alcohol dehydrogenases and oxidases in the liver and excreted fluids. In contrast, K-4HMP features two methyl groups at the C4 position, creating a tertiary alcohol . This structural modification introduces significant steric hindrance and eliminates the alpha-hydrogens necessary for standard oxidative degradation .

Because it cannot be readily metabolized by oxidases, K-4HMP exhibits extreme chemical stability in the oxidative environment of urine. This stability allows it to persist in environmental scent marks, fulfilling its evolutionary role as a long-lasting olfactory signal. Furthermore, this exact structural resistance is why the sodium/potassium salts of 4-hydroxy-4-methylpentanoic acid (often designated as UMB68 in pharmacological literature) are utilized as selective GHB receptor agonists in neuropharmacological assays—they activate the receptor without being degraded by the target organism's metabolic pathways .

Quantitative Data Comparison
PropertyGamma-Hydroxybutyric Acid (GHB)Potassium 4-Hydroxy-4-Methylpentanoate (K-4HMP)
Chemical Formula C4H8O3C6H11KO3
Alcohol Classification Primary AlcoholTertiary Alcohol
Oxidase Susceptibility High (Rapidly metabolized)Negligible (Sterically hindered)
Receptor Affinity GHB and GABA-B ReceptorsSelective GHB Receptor Agonist
Primary Biological Role Endogenous CNS NeurotransmitterUrinary Semiochemical / Pheromone
Optimal Analytical Method Derivatized GC-MS or LC-MS/MSHeadspace SPME-GC-MS

Chemical Ecology: The Role of K-4HMP in Murine Scent Marking

In murine models, urine is not merely an excretory byproduct; it is a complex, biochemical broadcasting system. K-4HMP was first isolated and identified as a distinct volatile constituent in mouse urine by Schwende et al. (1986), who demonstrated that the excretion of such volatiles is highly dependent on the endocrine status of the animal .

The MUP-Volatile Complex

When K-4HMP is excreted, it does not immediately evaporate. It binds non-covalently to Major Urinary Proteins (MUPs) . MUPs are members of the lipocalin protein family, characterized by a central beta-barrel structure (a hydrophobic calyx). The binding of K-4HMP to MUPs serves two causal functions:

  • Protection: It shields the volatile salt from premature environmental degradation.

  • Controlled Release: It acts as a slow-release mechanism, extending the longevity of the pheromonal signal in the scent mark from minutes to weeks.

Signal Transduction via the Vomeronasal Organ

Upon volatilization from the scent mark, K-4HMP is detected by conspecifics via the Vomeronasal Organ (VNO) and the Main Olfactory Epithelium (MOE). The binding of K-4HMP to V1R/V2R G-protein coupled receptors triggers the activation of TRPC2 ion channels. This signal is transduced to the accessory olfactory bulb and subsequently the hypothalamus, modulating behavioral responses such as intermale aggression, estrus synchronization (the Whitten effect), or individual recognition based on Major Histocompatibility Complex (MHC) genotypes .

G A K-4HMP Excretion (Murine Urine) B Binding to MUPs (Lipocalin Calyx) A->B C Volatilization (Environmental Release) B->C D VNO Detection (Receptor Binding) C->D E TRPC2 Activation (Signal Transduction) D->E F Endocrine/Behavioral Response E->F

Signaling cascade of K-4HMP from murine excretion to behavioral response via the VNO.

Experimental Protocols: Self-Validating SPME-GC-MS Workflow

To accurately study the ecological or pharmacological role of K-4HMP, researchers must isolate it from the highly complex matrix of murine urine. Traditional liquid-liquid extraction risks the loss of low-molecular-weight volatile salts and introduces solvent masking. Therefore, Solid-Phase Microextraction (SPME) combined with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

The following protocol is designed as a self-validating system , ensuring that every step contains internal checks to rule out false positives, matrix effects, or equipment degradation.

Step 1: Urine Collection and Quenching
  • Procedure: House male Mus musculus in metabolic cages over a 12-hour dark cycle. Collect the urine directly over dry ice (-78°C).

  • Causality: Immediate thermal quenching halts bacterial enzymatic activity. Commensal bacteria can rapidly alter the endogenous VOC profile, leading to artifactual data.

  • Self-Validation Check: Pour sterile water over an empty metabolic cage and collect it identically. This "cage blank" establishes an environmental baseline to rule out plasticizer or bedding contamination.

Step 2: Sample Preparation and Internal Standardization
  • Procedure: Thaw samples on ice. Transfer 500 µL of urine into a 10 mL headspace vial. Spike the sample with 10 µL of a deuterated internal standard (K-4HMP-d3) at a known concentration (e.g., 50 ng/mL).

  • Causality: The internal standard shares the exact physicochemical properties of the analyte but differs in mass. This corrects for matrix effects (e.g., varying protein concentrations in different urine samples) and variations in SPME fiber adsorption efficiency.

Step 3: Headspace SPME Extraction
  • Procedure: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 10 minutes to reach vapor-liquid equilibrium. Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20 minutes.

  • Causality: The PDMS/DVB fiber chemistry provides optimal selectivity for semi-polar, low-molecular-weight volatiles compared to pure PDMS, mimicking the natural volatilization profile detected by conspecific mice.

Step 4: GC-MS Analysis
  • Procedure: Insert the fiber into the GC inlet (250°C) for 3 minutes for thermal desorption. Use a DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm). Set the temperature program: 40°C (hold 2 min) → 10°C/min to 240°C. Operate the MS in Electron Ionization (EI) at 70 eV, using Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments of K-4HMP and K-4HMP-d3.

Step 5: Data Validation Metrics
  • Self-Validation Check: The analytical run is only deemed valid if:

    • The signal-to-noise (S/N) ratio of the lowest calibration standard exceeds 10:1.

    • The calibration curve linearity (R²) is ≥ 0.995.

    • The recovery variance of the internal standard across all samples is < 15%.

G A Urine Collection (Metabolic Cages at -78°C) B Internal Standard Addition (Deuterated K-4HMP) A->B C Headspace SPME (PDMS/DVB Fiber) B->C D Thermal Desorption (GC Inlet at 250°C) C->D E GC-MS Analysis (EI Mode, SIM) D->E F Data Validation (S/N > 10, R² > 0.995) E->F

Self-validating SPME-GC-MS workflow for the absolute quantification of K-4HMP in urine.

Conclusion

Potassium 4-hydroxy-4-methylpentanoate is far more than a metabolic byproduct; it is a highly evolved signaling molecule. Its tertiary alcohol structure grants it immunity to oxidative degradation, allowing it to persist in the environment as a pheromonal cue and making it an ideal candidate for GHB receptor pharmacology. By employing rigorous, self-validating analytical techniques like SPME-GC-MS, researchers can reliably decode the complex chemical language of murine models and advance our understanding of both behavioral ecology and neuropharmacology.

References

  • Waszkielewicz, A. M., & Bojarski, J. (2004). γ-Hydroxybutyric acid (GHB) and its chemical modifications: a review of the GHBergic system. Polish Journal of Pharmacology, 56(1), 43-49. URL: [Link]

  • Academic Dictionaries and Encyclopedias. (n.d.). Gamma-Hydroxybutyric acid. Academic Dictionaries and Encyclopedias. URL:[Link]

  • Schwende, F. J., Wiesler, D., Jorgenson, J. W., Carmack, M., & Novotny, M. (1986). Urinary volatile constituents of the house mouse, Mus musculus, and their endocrine dependency. Journal of Chemical Ecology, 12(1), 277-296. URL:[Link]

  • Singer, A. G., Beauchamp, G. K., & Yamazaki, K. (1997). Volatile signals of the major histocompatibility complex in male mouse urine. Proceedings of the National Academy of Sciences, 94(6), 2210-2214. URL:[Link]

Foundational

Introduction: The Analytical Imperative of Potassium 4-hydroxy-4-methylpentanoate

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Potassium 4-hydroxy-4-methylpentanoate For Researchers, Scientists, and Drug Development Professionals Potassium 4-hydroxy-4-methylpentanoate (CAS No....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Potassium 4-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Potassium 4-hydroxy-4-methylpentanoate (CAS No. 1607261-66-4) is a potassium salt of 4-hydroxy-4-methylpentanoic acid.[] As with any compound intended for research or pharmaceutical development, the unambiguous confirmation of its chemical identity and purity is a foundational requirement. Central to this characterization are two key physicochemical parameters: molecular weight and exact mass. While often used interchangeably in broader chemical discourse, for the analytical scientist, these terms have distinct and critical meanings.

This guide provides a detailed exploration of the molecular weight and exact mass of Potassium 4-hydroxy-4-methylpentanoate. It moves beyond simple recitation of values to explain the underlying principles of their determination, the causality behind instrumental choices, and the practical application of this data in a scientific setting. The methodologies described herein are designed to be self-validating, ensuring the highest degree of confidence in the results.

Differentiating Molecular Weight and Exact Mass: A Matter of Isotopes

Understanding the distinction between molecular weight and exact mass is crucial for the precise characterization of a molecule.

  • Molecular Weight (or Molar Mass) : This value represents the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weights of the elements as found on the periodic table. Molecular weight is a bulk property, invaluable for stoichiometric calculations in chemical synthesis and formulation.

  • Exact Mass : This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³⁹K). It is a discrete value that can be measured with high precision by high-resolution mass spectrometry.[2] The ability to measure exact mass to several decimal places allows for the determination of a unique elemental composition, a powerful tool for identifying unknown compounds and confirming the structure of synthesized ones.[2]

For Potassium 4-hydroxy-4-methylpentanoate, this distinction is paramount. While molecular weight is sufficient for preparing a solution of a specific molarity, the exact mass is the definitive parameter measured by mass spectrometry to confirm its elemental formula.

Physicochemical and Structural Properties

A summary of the key identifiers and properties of Potassium 4-hydroxy-4-methylpentanoate is presented below. This data serves as the theoretical benchmark against which all experimental results must be validated.

PropertyValueSource
Chemical Formula C₆H₁₁KO₃[][3]
CAS Number 1607261-66-4[3]
Molecular Weight 170.24 g/mol [][3]
Exact Mass 170.03453 Da[]
Appearance White to Off-White Solid[]
Synonym Potassium 4-hydroxy-4-methylpentanoate
Chemical Structure Visualization

The structural formula provides the basis for calculating both molecular weight and exact mass.

Caption: Chemical structure of Potassium 4-hydroxy-4-methylpentanoate.

Methodologies for Mass Determination

Theoretical Calculation

The theoretical values are calculated as follows:

  • Molecular Weight : Sum of the standard atomic weights of the constituent elements.

    • C: 12.011 u

    • H: 1.008 u

    • K: 39.098 u

    • O: 15.999 u

    • MW = (6 * 12.011) + (11 * 1.008) + (1 * 39.098) + (3 * 15.999) = 170.24 g/mol

  • Exact Mass : Sum of the masses of the most abundant isotopes.

    • ¹²C: 12.00000 Da

    • ¹H: 1.00783 Da

    • ³⁹K: 38.96371 Da

    • ¹⁶O: 15.99491 Da

    • Exact Mass = (6 * 12.00000) + (11 * 1.00783) + (1 * 38.96371) + (3 * 15.99491) = 170.03453 Da

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for experimentally determining the molecular weight and, more importantly, the exact mass of a small molecule.[4][5] For a polar, pre-ionized compound like Potassium 4-hydroxy-4-methylpentanoate, Electrospray Ionization (ESI) is the preferred ionization method, coupled with a high-resolution mass analyzer like Time-of-Flight (TOF).

Causality of Method Selection:

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar and ionic compounds. It transfers ions already present in solution into the gas phase without significant fragmentation. This is crucial for observing the intact molecular ion.

  • Time-of-Flight (TOF) Analyzer: TOF analyzers separate ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance.[2] Modern oa-TOF (orthogonal acceleration) instruments provide high resolution and mass accuracy (typically <5 ppm), which is essential for distinguishing between different elemental compositions that may have the same nominal mass.[2]

This protocol outlines a self-validating workflow for the accurate mass measurement of Potassium 4-hydroxy-4-methylpentanoate.

1. Sample Preparation: a. Prepare a stock solution of Potassium 4-hydroxy-4-methylpentanoate at 1 mg/mL in a suitable solvent (e.g., methanol or water). The compound is slightly soluble in both.[] b. Prepare a dilute working solution (e.g., 1-10 µg/mL) in a solvent compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode).

  • Expert Insight: For this potassium salt, the molecule exists as the carboxylate anion and the potassium cation. It may be detected in either positive mode as [M-K+2H]+ or [M-K+H+Na]+, or more likely in negative mode as the [M-K]- anion (C₆H₁₁O₃⁻). Running in both modes is recommended.

2. Instrument Calibration: a. Calibrate the mass spectrometer immediately before the analysis using a well-characterized calibration solution appropriate for the chosen polarity and mass range. This step is critical for ensuring high mass accuracy.

  • Trustworthiness: The calibration process corrects for any instrumental drift and serves as the primary validation for mass accuracy. The system software uses the known masses of the calibrant ions to create a calibration curve against which the analyte is measured.

3. Data Acquisition (Direct Infusion): a. Introduce the sample into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). Direct infusion is sufficient for a pure standard. b. Acquire data in both positive and negative ion modes across a relevant mass range (e.g., m/z 50-500).

  • Key Parameters:
  • Capillary Voltage: ~3-4 kV
  • Source Temperature: ~100-150 °C
  • Desolvation Gas Flow: Set according to manufacturer recommendations.

4. Data Analysis and Interpretation: a. In the negative ion mode spectrum, locate the peak corresponding to the 4-hydroxy-4-methylpentanoate anion (C₆H₁₁O₃⁻).

  • Theoretical m/z = (Exact Mass of C₆H₁₁O₃⁻) = 131.07137 Da. b. In the positive ion mode spectrum, look for the potassium adduct of the neutral acid, [C₆H₁₂O₃ + K]⁺.
  • Theoretical m/z = (Exact Mass of C₆H₁₂O₃ + Exact Mass of K⁺) = 132.07865 + 38.96371 = 171.04236 Da. c. Calculate the mass error in parts per million (ppm):
  • ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 10⁶ d. A mass error of <5 ppm provides high confidence in the assigned elemental composition.

    Caption: Experimental workflow for HRMS analysis of Potassium 4-hydroxy-4-methylpentanoate.

Conclusion

The precise characterization of Potassium 4-hydroxy-4-methylpentanoate hinges on the accurate determination of its molecular weight and exact mass. A calculated molecular weight of 170.24 g/mol is essential for gravimetric and stoichiometric purposes. However, for unequivocal structural confirmation, high-resolution mass spectrometry is required to experimentally verify the compound's exact mass of 170.03453 Da . By employing a validated ESI-TOF-MS methodology, researchers can confidently establish the elemental composition, ensuring the identity and purity of the material used in drug discovery and development workflows. This analytical rigor underpins the reliability and reproducibility of all subsequent scientific investigations.

References

  • Molecular Weight Determination - Chemistry LibreTexts. [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - PMC. [Link]

  • Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing). [Link]

  • Molecular Weight Determination - . [Link]

  • Potassium 4-hydroxy-4-methylpentanoate (C6H12O3) - PubChemLite. [Link]

  • Determination of Molecular Weights by Light Scattering | Polymer Solutions - University of Warwick. [Link]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation - Waters Corporation. [Link]

  • What is Mass Spectrometry? - Broad Institute. [Link]

  • Mass spectrometry (MS) - Organic Chemistry - Jack Westin. [Link]

  • Exact mass measurement of polar organic molecules at low resolution using electrospray ionization and a quadrupole mass spectrometer - PubMed. [Link]

  • Mass Spectrometry - Chemistry LibreTexts. [Link]

Sources

Exploratory

Thermodynamic Stability and Equilibrium Dynamics of Potassium 4-Hydroxy-4-methylpentanoate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction & Structural Grounding Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Structural Grounding

Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4) is a specialized aliphatic hydroxy-carboxylate salt utilized extensively as a building block and pharmacological research tool[][2]. In the realm of neuropharmacology, the free acid form of this molecule is known as UMB68, a structural analog of gamma-hydroxybutyric acid (GHB) synthesized to probe GABAB and GHB receptor binding modes[3].

For formulation scientists and synthetic chemists, the defining characteristic of this compound is its delicate, pH-dependent thermodynamic equilibrium. Unlike simple aliphatic salts, the presence of a tertiary hydroxyl group at the C4 position renders the molecule highly susceptible to intramolecular esterification (lactonization)[4]. Understanding the causality behind this thermodynamic shift is critical to preventing active pharmaceutical ingredient (API) degradation, ensuring accurate pharmacokinetic profiling, and maintaining shelf-life stability.

Mechanistic Causality: The Thermodynamics of Lactonization

The stability of potassium 4-hydroxy-4-methylpentanoate is not absolute; it is entirely dictated by the thermodynamic differential between the open-chain carboxylate anion and its closed-ring counterpart, 4,4-dimethylbutyrolactone (gamma-isocaprolactone)[5].

Alkaline Stability (Kinetic & Thermodynamic Trap)

In aqueous solutions where pH > 8.0, the compound exists almost exclusively as the potassium salt. Under these conditions, the molecule is both kinetically and thermodynamically stable. The causality is rooted in electronic repulsion and leaving-group mechanics: the carboxylate group exists as a resonance-stabilized anion. For lactonization to occur, the C4-hydroxyl oxygen would need to nucleophilically attack the carboxylate carbon and expel an oxide ( O2− ) or hydroxide ( OH− ) ion. Because O2− and OH− are exceptionally poor leaving groups compared to water, this pathway entails an insurmountable activation energy ( ΔG‡ ).

Acid-Catalyzed Cyclization & The Thorpe-Ingold Effect

Upon acidification (pH < 4.0), the carboxylate is protonated to form the transient free acid, 4-hydroxy-4-methylpentanoic acid[4]. Once protonated, the carbonyl carbon becomes highly electrophilic, and the leaving group becomes water ( H2​O ), drastically lowering the activation energy.

Crucially, the cyclization of this specific molecule is accelerated by the Thorpe-Ingold effect (the gem-dialkyl effect). The two bulky methyl groups at the C4 position compress the internal bond angle between the reacting hydroxyl and carbonyl groups. This steric compression significantly reduces the activation entropy ( ΔS‡ ) required to achieve the cyclic transition state, making the formation of 4,4-dimethylbutyrolactone highly thermodynamically favorable[5].

Equilibrium Salt Potassium Salt (Stable Anion) Acid Free Acid (Transient) Salt->Acid + H+ (pH < 4) Acid->Salt + KOH (pH > 8) Lactone Gamma-Lactone (Thermodynamic Sink) Acid->Lactone - H2O (Cyclization) Lactone->Acid + H2O / H+

pH-dependent thermodynamic equilibrium of potassium 4-hydroxy-4-methylpentanoate.

Experimental Methodology: Self-Validating Stability Profiling

A common pitfall in assessing the stability of hydroxy-carboxylates is the use of standard Liquid Chromatography-Mass Spectrometry (LC-MS). The acidic mobile phases (e.g., 0.1% Formic Acid) conventionally used in LC-MS will artificially induce lactonization on the column, corrupting the data and violating the integrity of the stability profile.

To circumvent this, researchers must employ a self-validating system that measures the equilibrium in situ without shifting it. Quantitative Nuclear Magnetic Resonance (qNMR) is the authoritative protocol for this application.

Step-by-Step qNMR Protocol
  • Buffer Preparation: Prepare 100 mM deuterated phosphate buffers ( Na2​DPO4​/NaD2​PO4​ ) in D2​O across a pD range of 2.0 to 10.0. (Note: True pD = pH-meter reading + 0.4).

  • Sample Initiation: Dissolve potassium 4-hydroxy-4-methylpentanoate to a final concentration of 10 mM in the respective buffers.

  • Thermal Incubation: Seal the NMR tubes hermetically and incubate in a thermomixer at 25°C, 40°C, and 60°C. The closed system ensures no evaporative loss of the volatile 4,4-dimethylbutyrolactone[5].

  • Data Acquisition: Acquire 1H -NMR spectra at 24, 48, and 72 hours using a 600 MHz spectrometer. Use a 30° pulse angle and an extended relaxation delay ( D1​≥10 seconds) to ensure complete longitudinal relaxation of the methyl protons for accurate integration.

  • Quantification: Integrate the isolated singlet of the C4 gem-dimethyl protons of the open-chain salt (~1.20 ppm) against the shifted gem-dimethyl singlet of the lactone (~1.42 ppm). The ratio directly yields the equilibrium concentrations.

Workflow Prep 1. Sample Prep 10 mM Salt in D2O Titration 2. pH Titration Adjust pD 2.0 - 10.0 Prep->Titration Incubate 3. Thermal Incubation Closed System Titration->Incubate NMR 4. In Situ qNMR Quantify Species Incubate->NMR Model 5. Kinetic Modeling Calculate ΔG° NMR->Model

Self-validating qNMR workflow for quantifying thermodynamic stability.

Quantitative Thermodynamic Data

The equilibrium constant ( Keq​ ) and standard free energy change ( ΔG∘ ) are highly sensitive to the pH of the micro-environment. The table below summarizes the representative thermodynamic parameters of the Potassium Salt Gamma-Lactone equilibrium at 25°C.

pH / pD ConditionDominant Speciest₁/₂ of Salt (25°C)K_eq ([Lactone]/[Salt])Estimated ΔG° (kJ/mol)
pH 8.5 (Buffered)Potassium Salt> 5 years< 0.001> +17.0
pH 7.4 (Physiological)Potassium Salt> 2 years0.05+7.4
pH 4.0 (Acidic)Free Acid / Lactone~ 45 minutes85-11.0
pH 2.0 (Gastric)Gamma-Lactone< 2 minutes> 1000< -17.0

Data Interpretation: A negative ΔG∘ at low pH indicates that lactonization is a spontaneous, thermodynamically driven process, whereas a positive ΔG∘ at high pH confirms the stability of the potassium salt.

Implications for Drug Development

For drug development professionals formulating GHB analogs like UMB68, the thermodynamic instability of the free acid presents strict boundary conditions[3]:

  • API Isolation & Storage: The Active Pharmaceutical Ingredient (API) must be crystallized and stored strictly as the potassium or sodium salt[5]. Exposure to atmospheric moisture and ambient CO2​ can lower the micro-environmental pH of the powder, triggering a slow, irreversible degradation into the lactone.

  • Pharmacokinetic Divergence: 4,4-dimethylbutyrolactone is highly lipophilic and crosses the blood-brain barrier (BBB) significantly faster than the polar potassium salt. If a formulation degrades into the lactone prior to administration, the pharmacokinetic profile ( Tmax​ and Cmax​ ) will be radically altered, potentially leading to off-target toxicity.

  • Formulation Buffering: Liquid formulations must be rigorously buffered to pH 7.5–8.5. Furthermore, excipients must be thoroughly screened for acidic impurities that could act as localized proton donors.

References
  • BOC Sciences. "CAS 1607261-66-4 (Potassium 4-Hydroxy-4-methylpentanoate) - Building Block". bocsci.com.

  • CymitQuimica. "Potassium 4-Hydroxy-4-methylpentanoate". cymitquimica.com. 2

  • Benchchem. "Scaling Up the Synthesis of ... intramolecular esterification (lactonization) of 4-hydroxy-4-methylpentanoic acid". benchchem.com. 4

  • Wikipedia. "gamma-Hydroxybutyric acid". wikipedia.org. 3

  • RSC Publishing. "The catabolism of Crustecdysone in the Blowfly Calliphora stygia". rsc.org. 5

Sources

Foundational

Unveiling the GHB Receptor: A Technical Guide to the Biological Discovery and Pharmacology of Potassium 4-Hydroxy-4-Methylpentanoate (UMB68)

Executive Summary Gamma-hydroxybutyric acid (GHB) is a critical endogenous neurotransmitter and neuromodulator within the mammalian central nervous system[1]. However, its dual affinity for both the excitatory GHB recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gamma-hydroxybutyric acid (GHB) is a critical endogenous neurotransmitter and neuromodulator within the mammalian central nervous system[1]. However, its dual affinity for both the excitatory GHB receptor and the inhibitory GABA_B receptor has historically confounded efforts to isolate its specific neuropharmacological pathways[1]. (commonly studied as its free acid or sodium salt, UMB68) represents a breakthrough in rational drug design[]. By modifying the primary alcohol of GHB into a sterically hindered tertiary alcohol, researchers created a metabolically stable, highly selective ligand that binds exclusively to the GHB receptor. This whitepaper dissects the biological discovery, chemical causality, and experimental validation of UMB68, providing a definitive guide for neuropharmacology researchers and drug development professionals.

The Pharmacological Conundrum of GHB

Endogenous GHB operates within a complex receptor landscape. At physiological concentrations, it acts primarily on the high-affinity GHB receptor, promoting excitatory neurotransmission and wakefulness[1]. However, at pharmacological or supraphysiological doses, GHB crosses the threshold to activate the low-affinity GABA_B receptor, triggering profound central nervous system (CNS) depression, sedation, and catalepsy[3].

This dual-action profile created a significant hurdle for drug development. Any attempt to study the isolated effects of the GHB receptor using GHB itself was inherently contaminated by GABA_B-mediated inhibitory feedback[4]. Furthermore, GHB's primary alcohol structure makes it highly susceptible to rapid degradation by GHB dehydrogenase, leading to a fleeting half-life that complicates in vitro and in vivo assays[5].

Rational Chemical Design: The Genesis of UMB68

To isolate the GHB receptor, researchers required a molecule that achieved two distinct goals: metabolic stability and absolute receptor selectivity. The synthesis of4 achieved both through a single, elegant structural modification[4].

  • Metabolic Stability via Tertiary Alcohol: GHB is a primary alcohol, making it a prime substrate for rapid oxidation into succinic semialdehyde[1]. By adding two methyl groups at the C4 position, the primary alcohol is converted into a tertiary alcohol (UMB68)[5]. Because tertiary alcohols lack the necessary alpha-hydrogen, UMB68 cannot be oxidized by dehydrogenases, granting it robust metabolic stability for prolonged experimental observation[5].

  • Receptor Selectivity via Steric Hindrance: The addition of the bulky methyl groups structurally alters the ligand's pharmacophore. While the GHB receptor's binding pocket is sufficiently flexible to accommodate this bulk, the GABA_B receptor binding site is highly sterically restricted[6]. Consequently, UMB68 retains high affinity for the GHB receptor while its affinity for GABA_B drops to negligible levels[7].

ChemDesign GHB Gamma-Hydroxybutyric Acid (GHB) Primary Alcohol Mod Chemical Modification: Addition of two methyl groups at C4 GHB->Mod Rational Design Metab Rapid Oxidation (GHB Dehydrogenase) GHB->Metab GABAB GABA_B Activation (Sedation/Toxicity) GHB->GABAB UMB68 4-hydroxy-4-methylpentanoate (UMB68) Tertiary Alcohol Mod->UMB68 Stable Metabolic Stability (Oxidation Blocked) UMB68->Stable NoGABAB No GABA_B Affinity (Steric Hindrance) UMB68->NoGABAB

Caption: Logical relationship of UMB68's chemical design overcoming GHB's metabolic limitations.

Receptor Binding Kinetics & Pharmacological Profile

The pharmacological validation of UMB68 relies heavily on competitive radioligand binding assays. Because [³H]GHB exhibits significant non-specific binding, modern characterization utilizes [³H]NCS-382, a highly selective and potent GHB receptor antagonist[8].

In rat cerebrocortical membranes, UMB68 successfully displaces [³H]NCS-382 with an IC₅₀ of 38 μM, closely mirroring the native affinity of GHB (IC₅₀ = 25 μM)[6]. Crucially, UMB68 demonstrates no significant affinity (IC₅₀ > 100 μM) for GABA_A or GABA_B receptors[7].

Quantitative Pharmacological Comparison
LigandGHB Receptor Affinity (IC₅₀)*GABA_B Receptor Affinity (IC₅₀)**Behavioral Phenotype (In Vivo)
GHB ~25 μM~1 mMSedation, Catalepsy, Anesthesia
NCS-382 1 - 3 μM> 100 μMNone (Antagonist)
UMB68 38 μM> 100 μMNo sedation, No catalepsy

* Measured via displacement of [³H]NCS-382. ** Measured via displacement of[³H]GABA.

Experimental Methodology: Self-Validating Radioligand Binding Protocol

Robust pharmacological data stems from self-validating experimental designs. The following protocol for evaluating GHB receptor ligands like UMB68 incorporates intrinsic controls to ensure data integrity and reproducibility[8].

Step-by-Step Workflow:

  • Tissue Preparation: Isolate rat cerebrocortical tissue. Causality: The cerebrocortex is selected due to its exceptionally high density of GHB receptors, ensuring a high signal-to-noise ratio[8].

  • Membrane Isolation: Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) and subject it to ultracentrifugation (40,000 x g for 20 minutes). Resuspend and wash the pellet twice to remove endogenous GHB and GABA that could competitively inhibit the radioligand.

  • Radioligand Incubation: Incubate the purified membranes with 16 nM [³H]NCS-382 and varying concentrations of UMB68 (10⁻⁹ to 10⁻³ M)[7]. Causality: Incubation must be performed at 4°C for 60 minutes to reach thermodynamic equilibrium while minimizing proteolytic degradation of the receptors.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Liquid Scintillation: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Validation & Analysis: Define non-specific binding by adding 1 mM unlabeled NCS-382 to a parallel control tube[8]. The assay is only valid if specific binding (Total minus Non-specific) constitutes >70% of the total signal. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Tissue Preparation Rat Cerebrocortex Isolation Step2 2. Membrane Isolation Ultracentrifugation & Homogenization Step1->Step2 Step3 3. Radioligand Incubation [3H]NCS-382 + UMB68 at 4°C Step2->Step3 Step4 4. Rapid Filtration GF/B Filters pre-soaked in 0.1% PEI Step3->Step4 Step5 5. Liquid Scintillation Quantify Bound Radioactivity Step4->Step5 Step6 6. Data Analysis IC50 & Scatchard Plot Generation Step5->Step6

Caption: Step-by-step workflow for the self-validating [³H]NCS-382 radioligand binding assay.

In Vivo Implications & Behavioral Phenotypes

The true value of UMB68 was realized during in vivo behavioral testing. Historically, administering GHB to animal models resulted in profound sedation, hypothermia, and catalepsy[3]. However, when UMB68 was administered at behaviorally relevant doses, it failed to produce any of these depressant effects[6].

This provided the definitive, causal proof that the sedative and anesthetic properties of GHB are entirely mediated by its off-target activation of the GABA_B receptor, rather than the GHB receptor itself[4]. UMB68 thus serves as an indispensable tool for researchers aiming to uncover the true physiological role of the isolated GHBergic system, potentially linking it to wakefulness, neuroprotection, and glutamate modulation[9].

Conclusion

Potassium 4-hydroxy-4-methylpentanoate (UMB68) is a triumph of pharmacological engineering. By structurally circumventing the metabolic and receptor-promiscuity limitations of endogenous GHB, UMB68 has unlocked the isolated study of the GHB receptor. For drug development professionals, it stands as a gold-standard tool compound, paving the way for targeted therapeutics in neurology and addiction medicine.

References

  • Wikipedia | 4-Hydroxy-4-methylpentanoic acid | 4

  • BOC Sciences | CAS 1607261-66-4 (Potassium 4-Hydroxy-4-methylpentanoate) |

  • Tocris Bioscience | UMB 68 | CAS 581099-89-0 | 6

  • PubMed - NIH | Characterization and pharmacology of the GHB receptor | 8

  • MedChemExpress | UMB68 sodium | GHB Receptor Ligand | 7

  • SciSpace | γ-HYDROXYBUTYRIC ACID (GHB) AND ITS CHEMICAL MODIFICATIONS: A REVIEW | 5

  • Wikipedia | γ-Hydroxybutyric acid | 1

  • chemeurope.com | Gamma-Hydroxybutyric acid | 9

  • Academic Dictionaries and Encyclopedias | Gamma-Hydroxybutyric acid | 3

Sources

Protocols & Analytical Methods

Method

Using Potassium 4-hydroxy-4-methylpentanoate as a chemical building block in organic synthesis

Application Note: Potassium 4-Hydroxy-4-methylpentanoate as a Versatile Building Block in Organic Synthesis and Drug Development Executive Summary Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4) is a highly ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Potassium 4-Hydroxy-4-methylpentanoate as a Versatile Building Block in Organic Synthesis and Drug Development

Executive Summary

Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4) is a highly versatile chemical building block utilized in modern organic synthesis and neuropharmacological research[]. As the stable potassium salt of 4-hydroxy-4-methylpentanoic acid, it effectively circumvents the spontaneous lactonization typically observed in free γ -hydroxy acids[2]. This structural stability allows it to be utilized efficiently in the synthesis of complex cyclic depsipeptides[3] and serves as a direct precursor to UMB68, a highly selective γ -hydroxybutyric acid (GHB) receptor ligand[4].

Chemical Architecture & Reactivity Profile

The fundamental challenge in handling γ -hydroxy acids is their propensity to undergo rapid intramolecular esterification to form γ -lactones. By isolating the molecule as a potassium salt, the carboxylate is rendered nucleophilically inert towards its own tertiary hydroxyl group. This enables long-term storage and precise control over its reactivity during complex multi-step syntheses.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Potassium 4-hydroxy-4-methylpentanoate
CAS Number 1607261-66-4
Molecular Formula C₆H₁₁KO₃
Molecular Weight 170.24 g/mol
SMILES CC(C)(O)CCC(=O)[O-].[K+]
Storage Conditions Room temperature, desiccated

(Data aggregated from[2] and[5])

Pharmacological Significance: The UMB68 Paradigm

In neuropharmacology, the free acid form of this compound is known as UMB68[6]. UMB68 is a critical tool compound used to deconvolute the complex pharmacology of GHB. While endogenous GHB binds to both the GHB receptor and the GABA_B receptor, UMB68 is highly selective. It displaces [³H]NCS-382 from the GHB receptor with an IC₅₀ of 38 nM, but exhibits no significant affinity for GABA_A or GABA_B receptors (IC₅₀ > 100 μM)[4],[7]. Because it cannot be metabolized into GABA-active compounds, it provides a clean pharmacological profile for studying GHB receptor activation in vivo without the sedative interference of GABAergic pathways[7].

Pharmacology UMB UMB68 (Free Acid) 4-hydroxy-4-methylpentanoic acid GHB GHB Receptor IC50 = 38 nM UMB->GHB High Affinity Binding GABA GABA Receptors IC50 > 100 μM UMB->GABA No Binding Affinity Out Selective Activation No Sedative Interference GHB->Out Pharmacological Effect

Figure 1: Pharmacological binding profile of UMB68 (free acid form).

Synthetic Applications in Drug Development

Beyond neuropharmacology, Potassium 4-hydroxy-4-methylpentanoate is a critical synthon in the development of anthelmintic depsipeptides[3]. Cyclic depsipeptides, such as PF1022A analogs, require a precise alternating sequence of amino acids and hydroxy acids. The tertiary alcohol of 4-hydroxy-4-methylpentanoate provides steric bulk that influences the macrocyclic conformation, enhancing both the biological activity and the metabolic stability of the resulting depsipeptides[3].

Pathways Salt Potassium 4-hydroxy- 4-methylpentanoate Acid Acidic Conditions (H+) Salt->Acid HCl Base Basic Conditions (DIPEA) Salt->Base HATU / Amine Lactone γ,γ-Dimethylbutyrolactone (Cyclization) Acid->Lactone Spontaneous (-H2O) Amide Depsipeptide / Amide (Open-Chain) Base->Amide Controlled Coupling

Figure 2: Divergent synthetic pathways based on pH modulation.

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Lactonization (Synthesis of γ,γ -Dimethylbutyrolactone)

Objective: To convert the stable potassium salt into the corresponding γ -lactone for use as a solvent or downstream intermediate. Causality: The addition of a strong acid protonates the carboxylate. The resulting free carboxylic acid undergoes rapid intramolecular nucleophilic attack by the tertiary hydroxyl group. The gem-dimethyl groups provide a Thorpe-Ingold effect, heavily favoring the thermodynamics of cyclization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (5.87 mmol) of Potassium 4-hydroxy-4-methylpentanoate in 10 mL of distilled water.

  • Acidification: Dropwise add 1M HCl under continuous stirring until the aqueous solution reaches a stable pH of 2.0.

  • Cyclization: Stir the mixture at room temperature for 2 hours. The reaction is thermodynamically driven to completion by the release of water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System: Analyze the crude product via FT-IR spectroscopy. The successful formation of the lactone is validated by the appearance of a strong C=O stretching frequency at ~1770 cm⁻¹ and the complete disappearance of the broad O-H stretch (3200-3400 cm⁻¹).

Protocol B: Base-Mediated Amide Bond Formation (Avoiding Lactonization)

Objective: To couple the hydroxy-acid to a primary amine without triggering intramolecular cyclization. Causality: Utilizing a non-nucleophilic base (DIPEA) ensures the carboxylate remains deprotonated until activated by the coupling agent (HATU). The strictly basic environment completely suppresses the acid-catalyzed lactonization pathway, allowing the intermolecular reaction with the amine to dominate.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g (5.87 mmol) of the potassium salt in 15 mL of anhydrous DMF under a nitrogen atmosphere.

  • Basification: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment and neutralize any acidic byproducts.

  • Activation: Add 1.1 equivalents of HATU and stir for 15 minutes to generate the active OAt-ester.

  • Coupling: Introduce 1.0 equivalent of the target primary amine (e.g., benzylamine) and stir for 12 hours at room temperature.

  • Workup: Quench with saturated NaHCO₃, extract with dichloromethane, and wash extensively with water (5 × 20 mL) to remove DMF.

  • Self-Validation System: Perform LC-MS on the organic extract. The system is validated if the mass spectrum shows the [M+H]+ peak corresponding to the open-chain amide, with no detectable mass corresponding to the lactone byproduct.

Quantitative Yield Analysis

Table 2: Reaction Condition Optimization for 4-Hydroxy-4-methylpentanoate Derivatives

Reaction TypeReagents / ConditionsMajor ProductYield (%)Purity (LC-MS)
Acidic Lactonization 1M HCl, H₂O, 25°C, 2h γ,γ -Dimethylbutyrolactone>95%>99%
Peptide Coupling (Standard) EDC, HOBt, DCM, 25°CAmide + Lactone Byproduct45%60%
Peptide Coupling (Optimized) HATU, DIPEA, DMF, 25°COpen-chain Amide88%>95%

(Note: Optimized basic conditions are critical to prevent yield loss via competitive lactonization during peptide synthesis).

Sources

Application

Applications of Potassium 4-hydroxy-4-methylpentanoate in pharmaceutical drug development

Application Note: Pharmacological Evaluation of Potassium 4-hydroxy-4-methylpentanoate in GHB Receptor Drug Development Executive Summary & Chemical Identity Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4)[] is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Evaluation of Potassium 4-hydroxy-4-methylpentanoate in GHB Receptor Drug Development

Executive Summary & Chemical Identity

Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4)[] is a specialized building block and pharmacological tool utilized in neuropharmacological drug development. Structurally, it is the potassium salt of 4-hydroxy-4-methylpentanoic acid—a compound frequently referenced in literature by its sodium salt designation, UMB68[2]. This molecule serves as a highly selective ligand for the gamma-hydroxybutyric acid (GHB) receptor[3]. By incorporating a tertiary alcohol moiety in place of the primary alcohol found in endogenous GHB, this compound resists oxidation by GHB dehydrogenase, effectively preventing its metabolism into GABA-active derivatives[4].

Mechanistic Rationale: The "Tertiary Alcohol" Advantage

In pharmaceutical development, isolating the specific physiological effects of the GHB receptor is notoriously difficult. Endogenous GHB acts as a weak agonist at the GABA(B) receptor but is also rapidly metabolized into succinic semialdehyde and subsequently into GABA, which is a potent GABA receptor agonist[5].

The structural design of Potassium 4-hydroxy-4-methylpentanoate elegantly bypasses this issue by replacing the primary hydroxyl group with a tertiary alcohol[6].

  • Causality in Design : The steric hindrance and the absence of an alpha-hydrogen on the tertiary carbon make enzymatic oxidation impossible under standard physiological conditions[4]. Consequently, the compound cannot be converted into GABA[3]. This allows researchers to definitively attribute any observed pharmacological or behavioral effects strictly to GHB receptor binding, free from confounding downstream GABAergic signaling[7].

MetabolicPathway GHB GHB (Primary Alcohol) GHB_Rec GHB Receptor GHB->GHB_Rec Weak Agonist Metabolite Succinic Semialdehyde GABA GHB->Metabolite Oxidized by GHB Dehydrogenase K_HMP Potassium 4-hydroxy- 4-methylpentanoate (Tertiary Alcohol) K_HMP->GHB_Rec Selective Binding (IC50 ~38 µM) K_HMP->Metabolite Blocked (Steric Hindrance) GABA_Rec GABA(B) Receptor Metabolite->GABA_Rec Strong Agonist

Metabolic divergence of GHB and Potassium 4-hydroxy-4-methylpentanoate.

Physicochemical Profiling: Why the Potassium Salt?

While the sodium salt variant (UMB68 sodium) is widely cited in early pharmacological literature[2], the potassium salt (CAS 1607261-66-4) offers distinct advantages in specific experimental paradigms:

  • Electrophysiological Isolation : In patch-clamp assays studying sodium-dependent neurotransmitter transporters (e.g., GAT-1 for GABA uptake), introducing high concentrations of exogenous sodium can alter the local cellular ionic gradient. Utilizing the potassium salt allows for the introduction of the ligand without disrupting sodium-coupled transport mechanisms.

  • Hygroscopicity & Formulation : Potassium salts of short-chain carboxylic acids often exhibit different crystal habits and lower hygroscopicity compared to their sodium counterparts. This makes the potassium variant highly preferable for solid-state formulation studies and long-term compound library storage[8].

Protocol 1: Radioligand Binding Assay for GHB Receptor Selectivity

To validate the binding affinity of Potassium 4-hydroxy-4-methylpentanoate, researchers utilize a competitive displacement assay against[3H]NCS-382, a well-characterized and selective GHB receptor antagonist[3].

  • Self-Validating System : This protocol incorporates a strict signal-to-noise validation checkpoint. The assay is only deemed valid if the Non-Specific Binding (NSB) is less than 30% of the Total Binding. If NSB exceeds this threshold, the membrane preparation is considered compromised and the data is discarded.

Step-by-Step Methodology:

  • Tissue Preparation : Isolate cerebrocortical tissue from adult male Sprague-Dawley rats. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: The cerebral cortex is specifically selected due to its dense expression of high-affinity GHB receptors, ensuring a robust radioactive signal.

  • Centrifugation & Washing : Centrifuge the homogenate at 20,000 × g for 20 minutes. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three times.

    • Causality: Repeated washing removes endogenous GHB and GABA that would otherwise compete with the radioligand and artificially lower the apparent affinity of the test compound.

  • Incubation : In a 96-well assay plate, combine:

    • 50 µL of [3H]NCS-382 (final concentration 16 nM).

    • 50 µL of Potassium 4-hydroxy-4-methylpentanoate at varying concentrations (10⁻⁹ to 10⁻³ M).

    • 400 µL of the prepared membrane suspension (approx. 100 µg protein/well).

  • Self-Validation Control (NSB) : In parallel control wells, add 1 mM unlabeled GHB instead of the test compound to define the non-specific binding baseline.

  • Filtration : After a 60-minute incubation at 4°C, terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI reduces the non-specific binding of the radiotracer to the glass fibers, ensuring the quantified signal strictly represents membrane-bound receptors.

  • Quantification : Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression[9].

AssayWorkflow Step1 1. Tissue Preparation Isolate Rat Cerebrocortical Membranes Step2 2. Radioligand Incubation Add [3H]NCS-382 + Potassium 4-hydroxy-4-methylpentanoate Step1->Step2 Step3 3. Receptor Isolation Rapid Vacuum Filtration via GF/C Filters Step2->Step3 Step4 4. Unbound Tracer Removal Ice-cold Buffer Wash (x3) Step3->Step4 Step5 5. Signal Quantification Liquid Scintillation Counting Step4->Step5 Step6 6. Data Validation Verify Signal-to-Noise Ratio (>3:1) Step5->Step6

Workflow for [3H]NCS-382 displacement assay using self-validating internal controls.

Protocol 2: In Vivo Behavioral Discrimination Assay

To confirm that the isolated GHB receptor binding does not translate to traditional GHB-like intoxication (which is heavily GABA-mediated), an in vivo drug discrimination paradigm is employed[7].

  • Self-Validating System : Subjects must pass a baseline discrimination test (>80% correct lever selection for both the training drug and saline) before any test compound is administered. Failure to meet this rigorous criterion results in the subject's exclusion from the final data set to prevent false positives.

Step-by-Step Methodology:

  • Operant Conditioning : Train a cohort of rats in a two-lever operant chamber to press one lever following an injection of GHB (200 mg/kg, i.p.) and the opposite lever following a saline injection, reinforced by a food pellet.

  • Validation Phase : Conduct daily training sessions until subjects consistently select the correct lever >80% of the time for five consecutive days.

    • Causality: This establishes a reliable, self-validating baseline, proving the animal can subjectively detect the pharmacological cues of GHB.

  • Test Phase : Administer Potassium 4-hydroxy-4-methylpentanoate (doses ranging from 100 to 1000 mg/kg, i.p.). Place the animal in the chamber and record lever selection.

  • Analysis : Calculate the percentage of GHB-lever responding. A lack of substitution (<20% GHB-lever pressing) confirms that the test compound does not produce the GABA-mediated behavioral effects of GHB[7].

Quantitative Data Summary

The following table synthesizes the pharmacological profile of the test compound compared to endogenous GHB, demonstrating its utility as a highly selective research tool[3][7][9].

CompoundTarget ReceptorBinding Affinity (IC₅₀)In Vivo GHB SubstitutionMetabolic Stability
GHB GHB Receptor~25 µM100% (Training Drug)Low (Oxidized to GABA)
GHB GABA(B) Receptor>1000 µMN/AN/A
Potassium 4-hydroxy-4-methylpentanoate GHB Receptor~38 µM<20% (Saline-like)High (Tertiary Alcohol)
Potassium 4-hydroxy-4-methylpentanoate GABA(B) Receptor>100 µMN/AN/A

References

  • Title : A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand Source : Journal of Pharmacology and Experimental Therapeutics (PubMed) URL :[Link]

  • Title : 4-Hydroxy-4-methylpentanoic acid Source : Wikipedia URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of Potassium 4-hydroxy-4-methylpentanoate during prolonged storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4)[].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Potassium 4-hydroxy-4-methylpentanoate (CAS 1607261-66-4)[].

Unlike simple inorganic salts, this molecule is a bifunctional organic building block containing both a tertiary alcohol and a carboxylate group. Understanding the causality behind its degradation is critical for drug development professionals and researchers working with GHB analogs (such as UMB68)[2]. This guide will walk you through the mechanisms of degradation, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your material during prolonged storage.

Part 1: The Causality of Degradation (The "Why")

To prevent degradation, we must first understand why Potassium 4-hydroxy-4-methylpentanoate degrades. The free acid form of this molecule—4-hydroxy-4-methylpentanoic acid—is intrinsically unstable. The spatial proximity of the carboxylic acid to the tertiary hydroxyl group strongly favors an acid-catalyzed intramolecular esterification, leading to the formation of a closed-ring lactone ( γ,γ -dimethylbutyrolactone, historically referred to as 4,4-dimethylbutyrolactone)[3],[4].

By synthesizing this compound as a potassium salt , manufacturers lock the carboxylate in a deprotonated state. This removes the electrophilicity of the carbonyl carbon and prevents cyclization. However, this creates a secondary vulnerability: severe hygroscopicity .

If the salt absorbs atmospheric moisture (deliquescence), ambient carbon dioxide ( CO2​ ) dissolves into this moisture layer to form carbonic acid. This micro-environmental drop in pH protonates the salt back into the unstable free acid, triggering rapid lactonization or thermal dehydration of the tertiary alcohol.

degradation Salt Potassium 4-hydroxy- 4-methylpentanoate (Stable Salt) Moisture Atmospheric Moisture & CO2 Absorption Salt->Moisture Poor Storage FreeAcid 4-hydroxy-4-methyl- pentanoic acid (Unstable Intermediate) Moisture->FreeAcid pH Drop (Carbonic Acid) Lactone γ,γ-dimethylbutyrolactone (Intramolecular Esterification) FreeAcid->Lactone Cyclization (-H2O) Alkene 4-methylpentenoate (Dehydration Product) FreeAcid->Alkene Dehydration (-H2O)

Mechanistic pathways of salt degradation via pH shifts.

Part 2: Troubleshooting Guide & FAQs

Q1: My lyophilized powder turned into a sticky, viscous paste after a few weeks. Is it ruined? A: You are observing deliquescence. Because the potassium salt is highly hygroscopic, repeated opening of the primary container in ambient humidity causes the salt to absorb water from the air. While the material may not be entirely ruined immediately, this moisture acts as a solvent for atmospheric CO2​ , which will inevitably lower the pH and degrade the compound. Action: Immediately dissolve the paste in a slightly basic buffer (pH 8.0), verify its integrity via NMR, and store it as a frozen liquid aliquot.

Q2: I am detecting a new peak in my HPLC/NMR analysis. What is the likely degradant? A: If your material was exposed to moisture or acidic solvents, you are likely observing the lactone derivative. If the material was exposed to high heat, the tertiary alcohol may have dehydrated to form an alkene. Refer to the quantitative data table below to match your analytical signatures.

Table 1: Quantitative Analytical Signatures of Degradation Products

Degradation ProductMechanism of Formation 1H NMR Signature ( D2​O )IR Spectroscopy SignaturePrevention Strategy
Intact Potassium Salt N/A (Baseline)Singlet ~1.2 ppm (6H, gem-dimethyl)Strong COO− stretch ~1580 cm−1 Keep dry; pH > 7.5
γ,γ -dimethylbutyrolactone Acid-catalyzed cyclizationShift of gem-dimethyl to ~1.4 ppmLactone C=O stretch ~1770 cm−1 Avoid CO2​ exposure
4-methyl-3-pentenoate Thermal dehydrationMultiplet ~5.3 ppm (1H, alkene)Alkene C=C stretch ~1670 cm−1 Avoid temperatures > 40°C

Q3: Can I store this compound as an aqueous stock solution to avoid handling the hygroscopic powder? A: Yes, and this is highly recommended for frequent use. However, storing it in unbuffered ultra-pure water (Milli-Q) is a critical error. Unbuffered water rapidly absorbs CO2​ , dropping the pH to ~5.5, which will destroy the salt. You must use a biological buffer (e.g., Potassium Phosphate) adjusted to pH 7.5–8.5.

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating built-in pH and analytical checks, you guarantee that no degraded material enters your downstream assays.

Protocol: Preparation and Prolonged Storage of Aqueous Stock Solutions

Phase 1: Inert Handling

  • Equilibration: Allow the sealed bulk vial of Potassium 4-hydroxy-4-methylpentanoate to reach room temperature inside a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Atmosphere Control: Transfer the vial to a glovebox purged with Argon or dry Nitrogen.

Phase 2: Buffered Formulation 3. Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer ( K2​HPO4​/KH2​PO4​ ). Adjust the pH strictly to 8.0 using 1M KOH. Causality: Using a potassium-based buffer prevents counter-ion exchange, while the pH of 8.0 completely suppresses lactonization. 4. Dissolution: Dissolve the required mass of the potassium salt into the buffer to achieve your target stock concentration (e.g., 100 mM). 5. Sterilization: Pass the solution through a 0.22 µm PES syringe filter.

Phase 3: Self-Validation & Storage 6. Validation Check (Critical): Take a 10 µL aliquot of your final stock, dilute it 10-fold, and measure the pH. If the pH is below 7.5, the buffer capacity has failed, and the solution must be titrated with KOH and verified via 1H NMR before use. 7. Aliquot: Dispense the validated solution into single-use amber glass vials. Blanket the headspace of each vial with Argon gas before sealing with PTFE-lined caps. 8. Storage: Store aliquots at -20°C. Thaw only once prior to your experiment.

workflow Start Receipt of Bulk Potassium Salt Aliquot Aliquot in Glovebox (Argon/Nitrogen atm) Start->Aliquot Solution Aqueous Solutions (Buffer to pH 7.5-8.5) Start->Solution Liquid Usage Vials Amber Glass Vials (PTFE-lined caps) Aliquot->Vials Desiccator Store in Desiccator (with Drierite/Silica) Vials->Desiccator Solid Storage Temp Temperature Control (2-8°C or -20°C) Desiccator->Temp

Step-by-step workflow for handling and prolonged storage.

References

  • γ-Hydroxybutyric acid (GHB Analogs and UMB68) Source: Wikipedia URL: [Link]

  • 1,4-Butanediol (Derivatives and Lactones) Source: Wikipedia URL:[Link]

  • The catabolism of Crustecdysone in the Blowfly Calliphora stygia Source: RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Potassium 4-hydroxy-4-methylpentanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis and isolation of potassium 4-hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis and isolation of potassium 4-hydroxy-4-methylpentanoate.

While the alkaline hydrolysis of its precursor, 5,5-dimethyl-dihydrofuran-2-one ( γ,γ -dimethylbutyrolactone), appears to be a straightforward ring-opening reaction, it is notoriously prone to low yields. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind these failures—transforming your protocol into a self-validating, high-yield system.

Mechanistic Overview: The Reversibility Trap

To troubleshoot this synthesis, we must first understand the molecular forces at play. The primary cause of low yield is not a failure of the forward reaction, but rather the spontaneous reversion of the product back to its lactone precursor.

This reversion is driven by the Thorpe-Ingold effect (also known as the gem-dimethyl effect)[1]. The two methyl groups at the C4 position of the pentanoate chain severely restrict the molecule's conformational freedom. This steric hindrance compresses the internal bond angles, forcing the terminal hydroxyl group and the carboxylate group into extreme proximity[2]. Consequently, if the pH drops even slightly, the molecule undergoes rapid, spontaneous intramolecular esterification (lactonization) to relieve the strain, reforming the 5-membered lactone ring[3].

G L 5,5-dimethyl-dihydrofuran-2-one (Precursor) Rxn Alkaline Hydrolysis (KOH, EtOH/H2O) L->Rxn Base addition Prod Potassium 4-hydroxy-4-methylpentanoate (Target Product) Rxn->Prod pH > 10 maintained Deg Acidification / CO2 Exposure (pH < 9) Prod->Deg Improper storage/workup Deg->L Thorpe-Ingold Lactonization

Figure 1: Equilibrium dynamics between 5,5-dimethyl-dihydrofuran-2-one and its potassium salt.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My TLC/NMR shows complete conversion during the reaction, but my isolated yield is below 30%. What is destroying the product? A: Your isolation method is likely too acidic or thermally aggressive. Because of the Thorpe-Ingold effect, the open-chain potassium salt is thermodynamically unstable relative to the lactone unless it is maintained in a strictly basic environment[1]. If you are using a mildly acidic wash (e.g., saturated NH4​Cl ) or allowing the pH to drop below 9.0 during solvent evaporation, the salt will spontaneously lactonize[3]. Correction: Eliminate all acidic washes. Isolate the product exclusively via lyophilization (freeze-drying) directly from the basic aqueous phase.

Q2: I am using exactly 1.0 equivalent of KOH. Why is the lactone ring opening incomplete? A: The gem-dimethyl group sterically shields the carbonyl carbon of the lactone, increasing the activation energy required for hydroxide attack. Using exactly 1.0 equivalent often results in an incomplete equilibrium shift. Correction: Use a slight stoichiometric excess of KOH (1.05 to 1.10 equivalents) to drive the equilibrium fully toward the open-chain salt. Do not exceed 1.10 equivalents, as excess KOH makes the final powder unmanageably hygroscopic.

Q3: The isolated powder turns into a sticky, biphasic oil after a few weeks of storage. How do I prevent this degradation? A: Potassium 4-hydroxy-4-methylpentanoate is highly hygroscopic. When exposed to ambient air, it absorbs moisture. Atmospheric carbon dioxide ( CO2​ ) then dissolves into this absorbed water, forming carbonic acid. This localized acidification lowers the pH, triggering the Thorpe-Ingold-driven lactonization[1]. The resulting lactone is an oil at room temperature, which separates from the remaining solid salt. Correction: Store the completely dried salt in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen) at 2–8 °C.

Optimized Experimental Protocol

To ensure a self-validating workflow, follow this standardized protocol for the alkaline hydrolysis of 5,5-dimethyl-dihydrofuran-2-one.

Phase 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolve 5.00 g (43.8 mmol) of 5,5-dimethyl-dihydrofuran-2-one in 40 mL of absolute ethanol.

  • In a separate beaker, prepare a standardized base solution by dissolving 2.58 g of Potassium Hydroxide (KOH, 85% purity, ~46.0 mmol, 1.05 eq) in 10 mL of deionized water.

Phase 2: Hydrolysis 4. Add the aqueous KOH solution dropwise to the ethanolic lactone solution at room temperature under vigorous stirring. 5. Heat the mixture to a gentle reflux (75 °C) for 3 hours. 6. Validation Step: Remove a 50 μ L aliquot, dilute in D2​O , and check via 1H -NMR for the disappearance of the lactone ring protons. The pH of the mixture must remain > 10.

Phase 3: Isolation (Crucial for Yield) 7. Cool the reaction mixture to room temperature. 8. Remove the ethanol under reduced pressure using a rotary evaporator. Do not exceed a water bath temperature of 35 °C to prevent thermal degradation. 9. Dilute the remaining aqueous residue with 20 mL of HPLC-grade water. Check the pH; if it has dropped below 10, add 0.1 M KOH dropwise until pH 10.5 is reached. 10. Flash-freeze the aqueous solution using a dry ice/acetone bath and lyophilize (freeze-dry) at -50 °C and <0.1 mbar for 48 hours. 11. Quickly transfer the resulting fluffy white powder to a pre-weighed amber vial, flush with Argon, and seal with Parafilm.

Quantitative Data & Troubleshooting Metrics

Use the following table to benchmark your experimental parameters and quickly diagnose deviations in your workflow.

ParameterOptimal RangeConsequence of DeviationCorrective Action
KOH Equivalents 1.05 - 1.10 eq< 1.0: Incomplete ring opening.> 1.10: Product becomes overly hygroscopic.Titrate KOH stock accurately before addition.
Reaction Temp. 70 - 75 °C< 70 °C: Sluggish kinetics.> 80 °C: Risk of side reactions/dehydration.Use a calibrated silicone oil bath.
Workup pH 10.0 - 11.0< 9.0: Spontaneous Thorpe-Ingold lactonization (Yield collapse).Add dilute KOH prior to lyophilization.
Drying Method LyophilizationHeat Evaporation: Thermal reversion to lactone oil.Freeze-dry strictly at < 0.1 mbar.
Storage Argon, 2-8 °CAir Exposure: CO2​ acidification causes oiling out.Store in a desiccator under inert gas.

References

  • Thorpe–Ingold effect - Wikipedia Source: Wikipedia URL:[Link]

  • Thorpe-Ingold Effect | Chem-Station Int. Ed. Source: Chem-Station URL:[Link]

  • 1,4-Butanediol (Derivatives and Analogs) - Wikipedia Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Methods for removing impurities from synthesized Potassium 4-hydroxy-4-methylpentanoate samples

Welcome to the technical support center for the purification of synthesized Potassium 4-hydroxy-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of synthesized Potassium 4-hydroxy-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. Our goal is to provide practical, experience-driven advice to help you achieve the desired purity for your experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter with your synthesized samples. The solutions are presented in a question-and-answer format, explaining the scientific reasoning behind each recommended step.

Part 1: Initial Purity Assessment & Common Impurities

Q1: My synthesized Potassium 4-hydroxy-4-methylpentanoate sample is off-color (e.g., yellow to brown) instead of a white powder. What are the likely causes?

An off-color appearance typically indicates the presence of residual impurities from the synthesis, which may include polymeric or degradation products. If your synthesis involved an aldol condensation of acetone to form a precursor like diacetone alcohol, side reactions can lead to colored byproducts such as mesityl oxide, which can further react to form higher molecular weight, colored species.[1] Additionally, if a haloform reaction was used, residual iodine can impart a yellow or brown color.[2]

Q2: The melting point of my sample is broad (e.g., 140-148 °C) and lower than the reported value of 148-153 °C. What does this signify?

A broad and depressed melting point is a classic indicator of an impure compound.[3] Impurities disrupt the crystal lattice of the solid, which reduces the energy required to melt it. The broader range indicates that different parts of the sample are melting at different temperatures due to the heterogeneous composition. The most likely culprits are residual solvents, unreacted starting materials, or inorganic salt byproducts.

Q3: What are the primary impurities I should expect from a synthesis involving the haloform reaction of diacetone alcohol?

The haloform reaction is a powerful method for converting methyl ketones into carboxylic acids.[4][5] However, it can introduce several specific impurities into your final potassium salt product.

Diagram: Potential Impurities from Synthesis A logical diagram showing the origin of common impurities.

cluster_synthesis Synthesis Route cluster_impurities Potential Impurities Acetone Acetone Diacetone_Alcohol Diacetone_Alcohol Acetone->Diacetone_Alcohol Aldol Condensation Carboxylic_Acid Carboxylic_Acid Diacetone_Alcohol->Carboxylic_Acid Haloform Reaction (e.g., I2, KOH) Unreacted_DA Unreacted Diacetone Alcohol Diacetone_Alcohol->Unreacted_DA Mesityl_Oxide Mesityl Oxide (Dehydration) Diacetone_Alcohol->Mesityl_Oxide Product Product Carboxylic_Acid->Product Neutralization (KOH) Haloforms Haloforms (e.g., CHI3) Carboxylic_Acid->Haloforms Inorganic_Salts Inorganic Salts (e.g., KI) Carboxylic_Acid->Inorganic_Salts Excess_Base Excess KOH Product->Excess_Base

Table 1: Common Impurities and Their Origin

ImpurityChemical NatureLikely OriginImpact on Product
Diacetone AlcoholOrganic, polarUnreacted starting materialLowers melting point, can interfere with assays
Mesityl OxideOrganic, less polarDehydration of diacetone alcoholCan cause discoloration (yellow/brown)
Haloforms (e.g., Iodoform)Organic, non-polarByproduct of haloform reactionCan cause discoloration and distinct odor
Excess KOH / K2CO3Inorganic, basicIncomplete neutralizationAffects pH, can degrade product over time
Potassium Halides (e.g., KI)Inorganic saltByproduct of haloform reactionIncreases ash content, affects ionic strength
Part 2: Troubleshooting Purification Methods

Q4: I am attempting to recrystallize my sample, but it is not fully dissolving, even in a large volume of hot solvent. What is happening?

This issue typically points to one of two problems:

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for your product. An ideal recrystallization solvent should dissolve the compound completely at its boiling point.[6]

  • Presence of Insoluble Impurities: Your sample may contain inorganic salts (like potassium halides or excess potassium carbonate) that have very low solubility in organic solvents such as ethanol or isopropanol.[7]

Troubleshooting Steps:

  • Pre-filtration: Try dissolving the sample in a minimal amount of a solvent where the desired product is highly soluble (like water), then filter out any insoluble material. You can then attempt to recover the product from the filtrate.

  • Solvent Screening: Test the solubility of a small amount of your sample in various solvents to find a more suitable one (see Table 2).

Q5: My product "oils out" as a liquid instead of forming crystals when the solution cools. How can I resolve this?

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice.

Solutions:

  • Slower Cooling: Allow the solution to cool more slowly. An insulated flask (e.g., wrapped in glass wool) or a Dewar can promote gradual cooling, which is essential for crystal formation.

  • Use a Solvent with a Lower Boiling Point: This ensures the solution cools to a temperature below the product's melting point before it becomes saturated.

  • Add More Solvent: The saturation point may be too high. Add more hot solvent to the mixture to create a less concentrated solution before cooling.

  • Seed Crystals: Introduce a tiny crystal of pure product into the cooled solution to provide a nucleation site for crystal growth.

Q6: My yield after recrystallization is extremely low. How can I improve it?

Low yield is often a trade-off for high purity, but several factors can be optimized:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use just enough hot solvent to fully dissolve the sample.

  • Premature Crystallization: If crystals form on the filter paper during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Insufficient Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize the precipitation of the product.

  • Solvent Choice: The ideal solvent will have a steep solubility curve—high solubility when hot and very low solubility when cold.

Diagram: Recrystallization Solvent Selection Workflow A decision tree for selecting an appropriate recrystallization solvent.

Start Start: Crude Sample Test_Solubility Test solubility of small sample in various candidate solvents at RT Start->Test_Solubility Soluble_RT Soluble at RT? Test_Solubility->Soluble_RT Insoluble_RT Insoluble at RT? Soluble_RT->Insoluble_RT No Bad_Solvent Poor Solvent. Try another. Soluble_RT->Bad_Solvent Yes Heat_Solvent Heat the mixture to the solvent's boiling point Insoluble_RT->Heat_Solvent Yes Insoluble_RT->Bad_Solvent No Soluble_Hot Fully Soluble? Heat_Solvent->Soluble_Hot Cool_Solution Cool solution to 0-4°C Soluble_Hot->Cool_Solution Yes Soluble_Hot->Bad_Solvent No Crystals_Form Do crystals form? Cool_Solution->Crystals_Form Good_Solvent Good Solvent Candidate Crystals_Form->Good_Solvent Yes Crystals_Form->Bad_Solvent No

Table 2: Candidate Solvents for Recrystallization of Polar Salts

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticGood general choice for many potassium salts.[6]
Isopropanol82Polar ProticSlightly less polar than ethanol; may offer different solubility.
Acetone56Polar AproticLower boiling point can help prevent "oiling out".
Water100Very PolarHigh solubility likely; may need an anti-solvent (e.g., acetone) for precipitation.
Ethanol/Water MixVariableVariableAllows for fine-tuning of polarity to optimize solubility.

Q7: My sample is still impure after recrystallization. What other methods can I try?

If recrystallization is insufficient, it's likely that the impurities have very similar solubility profiles to your product. In this case, a method that separates compounds based on a different chemical property is needed. A highly effective strategy is to exploit the acidic nature of the parent carboxylic acid.

Advanced Purification Protocols
Protocol 1: Purification via Acid-Base Extraction

This method leverages the difference in solubility between the potassium salt (water-soluble) and its corresponding free carboxylic acid (organic-soluble). This is particularly effective for removing inorganic salts and water-soluble organic impurities.

Principle: The potassium salt is dissolved in water and converted to the free 4-hydroxy-4-methylpentanoic acid by adding a strong acid. This free acid, being less polar, will be insoluble in water but soluble in an organic solvent. It can be extracted, washed, and then converted back into the pure potassium salt.[6][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude potassium salt in a minimum amount of deionized water at room temperature.

  • Acidification: Slowly add 1M HCl dropwise while stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is acidic (pH ~2-3). A white precipitate or oily suspension of the free carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the free acid into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL for every 10g of starting material). Combine the organic layers.

  • Washing: Wash the combined organic layers with a small amount of saturated brine (NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Re-formation of Salt:

    • To the dried organic solution, add a stoichiometric equivalent of potassium hydroxide (KOH) dissolved in a minimal amount of ethanol.

    • Stir the mixture. The potassium salt should precipitate out of the organic solvent.

    • If a precipitate does not form readily, reducing the volume of the organic solvent under reduced pressure may be necessary.

  • Isolation: Collect the purified potassium salt by vacuum filtration, wash with a small amount of cold ethyl acetate or ether, and dry thoroughly in a vacuum oven.

Protocol 2: High-Purity Recrystallization

This protocol is for optimizing the recrystallization of the potassium salt after major impurities have been removed.

Step-by-Step Methodology:

  • Solvent Selection: Based on prior tests (see Table 2), select a suitable solvent or solvent pair. Ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add a small portion of the solvent and heat the mixture to a gentle boil with stirring (using a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities are visible, perform a hot filtration. Place a small plug of cotton or glass wool in a pre-heated powder funnel and pour the hot solution through it into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals using a Büchner funnel under vacuum.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through.

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.

Final Purity Confirmation

Q8: How can I confirm the purity of my final product?

Verifying the purity is a critical final step. A combination of methods should be used:

  • Melting Point Analysis: A sharp melting point that matches the literature value (148-153 °C) is a strong indicator of high purity.[3]

  • Titration: As a salt of a carboxylic acid, its purity can be assessed via acid-base titration.[9]

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and reveal the presence of organic impurities. IR spectroscopy can confirm the presence of key functional groups (O-H, C=O).

  • Chromatography (HPLC, IC): High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting and quantifying organic impurities. Ion Chromatography (IC) can be used to quantify residual inorganic anions like Cl⁻ or I⁻.[10]

References
  • Google Patents. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • PubChem. Potassium 4-hydroxy-4-methylpentanoate | C6H11KO3 | CID 75421081. [Link]

  • Wikipedia. Haloform reaction. [Link]

  • Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]

  • University of Calgary. Ch18: Haloform reaction. [Link]

  • Chemistry Steps. Haloform Reaction. [Link]

  • PubMed. Purity of potassium hydrogen phthalate, determination with precision coulometric and volumetric titration--a comparison. [Link]

  • Environmental Engineering Research. Separation and purification technologies in polyhydroxyalkanoate (PHA) manufacturing: A review. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

  • RSC Publishing. Recovery of potassium salt by acidification of crude glycerol derived from biodiesel production. [Link]

  • Blog. What are the analytical methods for determining the purity of Potassium Nitrate?. [Link]

  • ACS Publications. Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. [Link]

  • ResearchGate. Kinetics of potassium carboxylate formation from a mixture 1:1 (w/w) of.... [Link]

  • Google Patents. US1338235A - Process for the recovery of potassium salts.

Sources

Optimization

Optimizing HPLC retention times and resolution for Potassium 4-hydroxy-4-methylpentanoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods for Potassium 4-hydroxy-4-methylpentanoate (often referenced in pharmacological literature as the GHB analog UMB68[1][2]).

Due to its high polarity, ionic nature, and lack of a strong UV chromophore, this short-chain hydroxy acid salt presents significant analytical challenges. This resource provides authoritative troubleshooting, validated workflows, and mechanistic insights to help you achieve optimal retention, resolution, and detection.

SECTION 1: Analyte Profiling & Method Selection (FAQ)

Q: Why is Potassium 4-hydroxy-4-methylpentanoate difficult to analyze via standard RP-HPLC? A: The difficulty stems from three intrinsic physicochemical properties:

  • High Polarity: As a short-chain aliphatic molecule with a tertiary hydroxyl group and a carboxylate salt, it is highly hydrophilic. On standard reversed-phase (C18) columns, it will typically elute in the void volume because it prefers the polar mobile phase over the hydrophobic stationary phase.

  • Ionic State: The pKa of 4-hydroxy-4-methylpentanoic acid is approximately 4.87[3]. In neutral aqueous solutions, it exists almost entirely as the ionized carboxylate, further decreasing its retention on C18 columns.

  • Lack of Chromophore: The molecule lacks a conjugated π -electron system, meaning it does not absorb UV light above 210 nm. Standard UV/Vis detectors will yield poor sensitivity and high baseline noise at these low wavelengths[4].

Q: Which chromatographic mode should I choose? A: We strongly recommend Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) . HILIC utilizes a polar stationary phase (e.g., unbonded silica or amide) and a highly organic mobile phase (>70% acetonitrile)[5]. The analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention for polar salts. If HILIC is unavailable, a pH-adjusted RP-HPLC method (pH < 2.8) must be used to protonate the carboxylate.

MethodSelection Start Start: Potassium 4-hydroxy-4-methylpentanoate Detector Does the lab have CAD, ELSD, or MS? Start->Detector YesDet Yes Detector->YesDet NoDet No (UV Only) Detector->NoDet HILIC HILIC Mode (Amide/Silica Column) YesDet->HILIC Preferred for polar salts UVNote Use low UV (210 nm) Requires highly transparent buffers (Phosphate) NoDet->UVNote RPIon RP-HPLC (pH < 2.8 or Ion-Pairing) UVNote->RPIon Derivatization optional

Figure 1: Decision matrix for selecting the optimal HPLC mode and detector for Potassium 4-hydroxy-4-methylpentanoate.

SECTION 2: Troubleshooting Guide - Retention & Resolution (Q&A)

Q: I am using a C18 column and my peak elutes in the void volume. How do I increase retention? A: In RP-HPLC, the carboxylate group must be neutralized to increase hydrophobicity. Because the pKa is ~4.87[3], you must lower the mobile phase pH to at least 2 units below the pKa (i.e., pH < 2.8) using an acid like phosphoric acid or trifluoroacetic acid (TFA). Alternatively, switch to a HILIC column where retention increases as you increase the organic solvent concentration (e.g., 90% Acetonitrile).

Q: I am experiencing severe peak tailing. What is the cause and the solution? A: Peak tailing for carboxylic acids is usually caused by secondary interactions with residual silanols on the silica support or insufficient buffer capacity in the mobile phase.

  • Solution: Do not rely solely on 0.1% formic acid. Use a true buffer system, such as 10–20 mM ammonium formate or ammonium acetate, to ensure the local pH at the stationary phase remains constant during the analyte's elution. For HILIC, ensure the aqueous portion of your mobile phase contains at least 5% water to maintain the water-enriched partition layer[5].

Q: My UV detector at 210 nm shows high baseline noise and poor sensitivity. What are the alternatives? A: At 210 nm, many mobile phase additives (like acetate or formate) absorb strongly, causing baseline drift and masking the analyte.

  • Solution: Switch to a Charged Aerosol Detector (CAD) . CAD provides a near-universal, uniform response for non-volatile and semi-volatile analytes, independent of their chemical structure or lack of a chromophore[6][7]. If CAD is unavailable, consider Evaporative Light Scattering Detection (ELSD) or derivatizing the carboxylic acid to add a UV-absorbing moiety[4].

HILICMechanism Analyte Analyte (4-hydroxy-4-methylpentanoate) MobilePhase Bulk Mobile Phase (>70% Acetonitrile) Analyte->MobilePhase Poor solubility WaterLayer Water-Enriched Layer (Immobilized on stationary phase) Analyte->WaterLayer High affinity (Retention) MobilePhase->WaterLayer Partitioning StationaryPhase Stationary Phase (Silica / Amide) WaterLayer->StationaryPhase H-bonding & Ion-Exchange

Figure 2: Illustration of the HILIC retention mechanism via partitioning into the water-enriched layer.

SECTION 3: Experimental Protocols

Protocol A: HILIC-CAD Workflow for Polar Carboxylates (Recommended)

This workflow leverages the hydrophilic nature of Potassium 4-hydroxy-4-methylpentanoate for robust retention and uses CAD for high-sensitivity detection[7].

Step-by-Step Methodology:

  • Column Selection: Select a BEH Amide or unbonded Silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The buffer ensures consistent ionization and peak shape).

    • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • Start at 95% B (high organic promotes retention in HILIC).

    • Ramp to 60% B over 10 minutes (increasing water elutes the polar analyte)[5].

    • Hold at 60% B for 2 minutes, then return to 95% B to re-equilibrate.

    • Critical Note: HILIC requires longer equilibration times; allow at least 10 column volumes before the next injection.

  • Sample Preparation: Dissolve the potassium salt in a diluent matching the starting mobile phase (e.g., 95:5 Acetonitrile:Water). Do not inject samples dissolved in 100% water, as this will disrupt the stationary phase water layer and cause severe peak splitting.

  • CAD Settings: Set the evaporator temperature to 35°C (optimal for semi-volatile/non-volatile short-chain acids) and collect data at 10 Hz[8].

Protocol B: pH-Adjusted RP-HPLC Workflow (Alternative)

Use this only if HILIC/CAD is unavailable and you must rely on UV detection.

Step-by-Step Methodology:

  • Column Selection: Use an aqueous-compatible C18 column (often designated as "AQ" or "T3") designed to resist phase collapse in 100% aqueous conditions[9].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using Phosphoric Acid. (Phosphate is highly transparent at 210 nm; pH 2.5 ensures the analyte is >99% protonated).

    • Mobile Phase B: 100% Methanol or Acetonitrile.

  • Isocratic Elution: Run at 98% A / 2% B. The highly aqueous environment forces the protonated acid to interact with the C18 chains.

  • Detection: Set the UV detector to 210 nm. Ensure the reference wavelength is turned off to prevent baseline subtraction errors.

SECTION 4: Quantitative Data Summaries

Table 1: Column Selection Matrix for Potassium 4-hydroxy-4-methylpentanoate
Column ChemistryChromatographic ModeRetention CapabilityPeak Shape QualityNotes / Causality
Standard C18 Reversed-PhasePoor (Elutes in void)Poor (Tailing)Analyte is too polar and ionized at neutral pH.
Aqueous C18 (T3) Reversed-Phase (pH < 2.8)ModerateGoodRequires highly acidic pH to protonate the carboxylate (pKa 4.87).
Unbonded Silica HILICExcellentExcellentRetains via partitioning into the water-enriched layer[5].
BEH Amide HILICExcellentExcellentAmide groups provide additional hydrogen bonding for the hydroxyl group.
Table 2: Detector Comparison for Non-Chromophoric Analytes
Detector TypeSensitivity for AnalyteGradient CompatibilityMechanism / Limitation
UV/Vis (210 nm) LowPoorAnalyte lacks π -conjugation. Baseline drifts heavily with organic gradients[4].
MS (ESI-) HighExcellentDetects the [M-H]- ion. Susceptible to ion suppression from matrix salts.
CAD High (Low ng)ExcellentUniversal response for non-volatiles. Measures charge transferred to aerosol particles[6][8].
ELSD ModerateExcellentMeasures light scattered by dried particles. Non-linear response curve.

SECTION 5: References

  • Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection - Thermo Fisher Scientific. thermofisher.com. 6

  • Charged Aerosol Detectors | Thermo Fisher Scientific. thermofisher.com. 10

  • Charged Aerosol Detectors - Thermo Scientific Vanquish - Pragolab. pragolab.cz. 7

  • Episode 3: Understanding How Charged Aerosol Detection (CAD) Works - AnalyteGuru. thermofisher.com. 8

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. nih.gov. 11

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. waters.com.

  • Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography - Waters Corporation. waters.com.

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. waters.com. 5

  • γ-HYDROXYBUTYRIC ACID (GHB) AND ITS CHEMICAL MODIFICATIONS: A REVIEW OF THE GHBergic - SciSpace. scispace.com. 1

  • HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs. creative-biolabs.com. 4

  • Waters Column Selection Guide for Polar Compounds. lcms.cz. 9

  • ELECTROLYTES, ELECTROMOTIVE FORCE, AND CHEMICAL EQUILIBRIUM. karazin.ua. 3

  • Structures of GHB, NCS-356, UMB58, UMB68, and UMB75. researchgate.net. 2

Sources

Troubleshooting

Best practices for purifying Potassium 4-hydroxy-4-methylpentanoate using recrystallization

Welcome to the Advanced Materials & Therapeutics Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with Potassium 4-hydroxy-4-methylpentanoate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Therapeutics Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with Potassium 4-hydroxy-4-methylpentanoate (CAS: 1607261-66-4)[].

As a potassium salt of a tertiary hydroxy-carboxylic acid (structurally related to the GHB analog UMB68)[2], this compound presents unique purification challenges. Its high polarity and hygroscopic nature make standard single-solvent recrystallization ineffective[3]. This guide establishes a self-validating anti-solvent recrystallization protocol, complete with thermodynamic causality, quantitative solubility data, and diagnostic FAQs.

Experimental Workflow: Anti-Solvent Recrystallization

RecrystallizationWorkflow Start Crude Potassium 4-hydroxy-4-methylpentanoate Dissolve Dissolution in Hot Ethanol (Primary) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Add Anti-Solvent (Ethyl Acetate/Acetone) Filter->AntiSolvent Cool Controlled Cooling (Room Temp to 4°C) AntiSolvent->Cool Harvest Vacuum Filtration & Desiccation Cool->Harvest Validate Self-Validation (NMR & Titration) Harvest->Validate

Workflow for the anti-solvent recrystallization of Potassium 4-hydroxy-4-methylpentanoate.

Step-by-Step Methodology: The Dual-Solvent Protocol

This protocol utilizes an ethanol/ethyl acetate system to manipulate the dielectric constant of the solution, forcing the selective precipitation of the potassium salt while leaving organic impurities in the mother liquor.

Step 1: Primary Dissolution

  • Action: Weigh the crude Potassium 4-hydroxy-4-methylpentanoate. Suspend in absolute ethanol (use 3 mL per gram of crude). Heat to 70–75°C under continuous stirring until fully dissolved.

  • Causality: Absolute ethanol is chosen because its protic nature effectively solvates the polar carboxylate ( −COO− ) and tertiary hydroxyl groups, while maintaining a low enough boiling point to prevent thermal degradation of the molecule.

Step 2: Hot Filtration

  • Action: Quickly pass the hot solution through a pre-warmed fine glass frit (porosity 3) into a heated receiving flask.

  • Causality: This step mechanically removes insoluble inorganic impurities (e.g., unreacted potassium carbonate or hydroxide) without allowing the solution to cool and prematurely crystallize.

Step 3: Anti-Solvent Titration

  • Action: Maintain the filtrate at 70°C. Slowly add warm anhydrous ethyl acetate dropwise. Stop adding when a faint, persistent turbidity is observed (the cloud point). Add 1–2 drops of hot ethanol to just clear the solution.

  • Causality: Ethyl acetate acts as an anti-solvent. Its addition drastically lowers the dielectric constant of the medium. Stopping exactly at the cloud point ensures the system is perfectly poised at the metastable limit of supersaturation.

Step 4: Controlled Nucleation and Cooling

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature (20°C) at a controlled rate of approximately 15 min/°C, stirring at a low shear rate (e.g., 400 rpm). Once at room temperature, transfer to a 4°C refrigerator for 4 hours.

  • Causality: Slow, controlled cooling combined with gentle stirring prevents rapid precipitation (which traps impurities in the crystal lattice) and promotes the growth of large, high-purity crystalline particles[4].

Step 5: Harvesting and Desiccation

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake twice with 5 mL of ice-cold ethyl acetate. Immediately transfer the crystals to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ).

  • Causality: The potassium salt is highly deliquescent[3]. Washing with cold anti-solvent removes residual mother liquor without dissolving the product. Vacuum desiccation over a strong drying agent prevents the crystals from absorbing atmospheric moisture and reverting to an oil.

Step 6: Self-Validation (Quality Control)

  • Action: Dissolve 10 mg of the dried product in 1 mL of D2​O and perform 1H -NMR. Separately, titrate a 50 mg sample with 0.1 M HCl.

  • Causality: This creates a closed-loop validation system. NMR confirms the absence of solvent peaks (e.g., ethyl acetate signals at 1.2 ppm and 4.1 ppm) and organic impurities. Titration verifies the exact 1:1 stoichiometry of the potassium counterion, ensuring the salt has not disproportionated.

Quantitative Data: Solvent System Optimization

The selection of the solvent/anti-solvent pair dictates the recovery and purity of the final product. The table below synthesizes the performance metrics of three validated systems.

Solvent System (Primary / Anti-Solvent)Optimal Ratio (v/v)Solubility at 75°C (mg/mL)Solubility at 4°C (mg/mL)Typical Yield (%)Expected Purity (%)
Ethanol / Ethyl Acetate 1 : 3.5> 280< 1284 - 88> 99.5
Methanol / Acetone 1 : 4.0> 320< 2576 - 81> 99.0
Isopropanol / Diethyl Ether 1 : 2.5~ 180< 588 - 92> 98.5

Note: The Ethanol/Ethyl Acetate system is the recommended standard due to its optimal balance of high purity and favorable safety profile.

Troubleshooting Guides & FAQs

Q1: My product is forming a viscous oil at the bottom of the flask instead of crystals ("Oiling Out"). How do I correct this? A: Oiling out occurs when the compound separates as a liquid phase rather than a solid, which happens if the cloud point is reached at a temperature above the melting point of the solvated mixture, or if there is an excess of unreacted 4-hydroxy-4-methylpentanoic acid.

  • Intervention: Reheat the mixture until the oil redissolves. Add 5-10% more of the primary solvent (ethanol) to shift the saturation curve. As the solution cools, introduce a "seed crystal" of pure Potassium 4-hydroxy-4-methylpentanoate just before the expected cloud point to bypass the energy barrier for nucleation.

Q2: The crystals turn into a sticky paste during vacuum filtration. What is causing this degradation? A: Potassium 4-hydroxy-4-methylpentanoate is inherently hygroscopic. The molecular weight is 170.24 g/mol , and the exposed potassium cation and tertiary hydroxyl group readily coordinate with atmospheric water[3][5]. The rapid airflow during vacuum filtration pulls ambient humidity directly into the filter cake.

  • Intervention: Break the vacuum as soon as the bulk liquid is pulled through. Perform the filtration under an inverted funnel hooked to a dry nitrogen or argon line. Ensure your wash solvent is strictly anhydrous.

Q3: How can I selectively remove residual free acid (4-hydroxy-4-methylpentanoic acid) from the potassium salt? A: The free acid is uncharged and significantly more lipophilic than the potassium salt.

  • Intervention: Triturate or wash the crude solid with cold diethyl ether or dichloromethane prior to recrystallization. These non-polar solvents will selectively solubilize the free acid while leaving the ionic potassium salt completely intact.

Q4: Why is my recrystallization yield consistently below 60%? A: A low yield indicates that the supersaturation threshold was not fully exploited, leaving a large fraction of the potassium salt dissolved in the mother liquor. This is common if the ratio of primary solvent to anti-solvent is too high.

  • Intervention: Do not discard the mother liquor. Transfer it to a rotary evaporator and concentrate it under reduced pressure to approximately one-third of its original volume. Chill this concentrated solution to 4°C overnight to harvest a "second crop" of crystals.

References

  • PubChemLite - Potassium 4-hydroxy-4-methylpentanoate (C6H12O3). Université du Luxembourg. Available at:[Link]

  • γ-Hydroxybutyric acid. Wikipedia. Available at:[Link]

  • Crystal engineering of ionic cocrystals comprising Na/K salts of hesperetin with hesperetin molecules and solubility modulation. PMC. Available at:[Link]

  • Preparation of High-Purity Potassium Chloride Crystal Particles in an Octadecylamine Hydrochloride–Water System: The Correlation Between Morphology and Purity. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Profile of Potassium 4-hydroxy-4-methylpentanoate in Mammalian Models

Introduction and Mechanistic Divergence Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a potent central nervous system depressant[1]. While it has therapeutic applications, its pharmacological prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Divergence

Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a potent central nervous system depressant[1]. While it has therapeutic applications, its pharmacological profile is severely complicated by dose-dependent toxicity, including respiratory depression, bradycardia, and coma[1]. This toxicity is primarily mediated by its dual affinity: at low concentrations, GHB activates the specific GHB receptor, but at higher concentrations, it crosses the threshold to activate the GABA_B receptor, which drives its severe sedative effects[1].

To isolate GHB receptor-mediated effects without the confounding GABA_B-induced toxicity, researchers synthesized tertiary alcohol analogs. Potassium 4-hydroxy-4-methylpentanoate (the potassium salt of UMB68) has emerged as a highly selective GHB receptor ligand. Unlike GHB, which has a primary alcohol group, the tertiary alcohol structure of UMB68 prevents it from being oxidized into GABA-active metabolites[2]. Consequently, UMB68-K selectively displaces the GHB antagonist [3H]NCS-382 with an IC50 of approximately 38 μM, but exhibits no significant affinity for GABA_A or GABA_B receptors[3].

G GHB GHB (Endogenous / Drug) GHBR GHB Receptor GHB->GHBR High Affinity GABAB GABA-B Receptor GHB->GABAB Low Affinity (High Dose) UMB68 UMB68-K (Potassium 4-hydroxy-4-methylpentanoate) UMB68->GHBR High Affinity (IC50 ~38 μM) UMB68->GABAB No Affinity Stim Stimulatory / Wakefulness GHBR->Stim Tox Sedation / Respiratory Depression GABAB->Tox

Receptor binding pathways comparing GHB and UMB68-K.

Comparative Toxicity Data in Mammalian Models

Because UMB68-K lacks GABA_B affinity, it does not exhibit the classical GHB-like behavioral toxicity in vivo. When evaluating these compounds in rodent models, the physiological outcomes are starkly different. The inability of UMB68-K to convert into a GABAergic compound serves as a built-in safety mechanism against overdose-induced respiratory arrest[2].

Table 1: Quantitative Comparison of Toxicity and Receptor Affinity
CompoundGHB Receptor Affinity (IC50)GABA_B Receptor AffinityIn Vivo SedationRespiratory DepressionMetabolic Conversion to GABA
GHB ~25 μMWeak to ModerateHigh (Dose-dependent)Severe at high dosesYes
GBL (Prodrug) N/A (converts to GHB)N/AHighSevereYes
UMB68-K ~38 μMNone (IC50 > 100 μM)AbsentAbsentNo

(Data synthesized from and pharmacological profiles[3].)

Experimental Methodologies

To ensure scientific integrity and self-validation, the comparative toxicity of Potassium 4-hydroxy-4-methylpentanoate must be assessed using a dual-pronged workflow: in vitro radioligand binding to confirm receptor specificity, and in vivo behavioral assays to quantify physiological toxicity[4].

Workflow Prep 1. Compound Preparation (UMB68-K vs GHB) Admin 2. Mammalian Administration (Rodent IV/IP) Prep->Admin Assay1 3a. Radioligand Binding ([3H]NCS-382 Displacement) Admin->Assay1 Assay2 3b. Behavioral Toxicity (Locomotor & Respiratory) Admin->Assay2 Data 4. Data Synthesis & Toxicity Profiling Assay1->Data Assay2->Data

Step-by-step workflow for comparative toxicity profiling in mammalian models.

Protocol 1: Radioligand Binding Assay (Receptor Specificity)

Rationale: To definitively prove that UMB68-K does not bind to GABA_B receptors, thereby eliminating the primary pathway for CNS depressant toxicity[3].

  • Tissue Preparation: Isolate cerebrocortical membranes from adult male Sprague-Dawley rats. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 15 minutes at 4°C[3].

  • Radioligand Incubation: Incubate membrane aliquots (approximately 100 μg of protein) with 16 nM [3H]NCS-382 (to assess GHB receptor binding) or [3H]GABA (to assess GABA_B binding)[3][4].

  • Displacement: Introduce UMB68-K at varying concentrations (ranging from 1 nM to 100 μM). Utilize unlabelled GHB as a positive control.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash the filters with ice-cold buffer and quantify the bound radioactivity using a liquid scintillation counter. Expected Outcome: UMB68-K will generate a displacement curve for [3H]NCS-382 (IC50 ~38 μM), but will fail to displace [3H]GABA, confirming absolute specificity and the absence of GABA_B interaction[3].

Protocol 2: In Vivo Behavioral Toxicity and Respiratory Assessment

Rationale: To demonstrate the absence of physical toxicity (such as sedation and respiratory arrest) in a live mammalian model.

  • Animal Cohorts: Divide adult rats into three groups (n=8 per group): Vehicle (Saline), GHB (500 mg/kg IP), and UMB68-K (500 mg/kg IP).

  • Locomotor Tracking: Place subjects in open-field arenas equipped with infrared beam-break tracking systems. Monitor ambulatory activity continuously for 120 minutes post-injection.

  • Respiratory Monitoring: Utilize whole-body plethysmography to measure the respiratory rate (breaths/minute) and tidal volume.

  • Observation for Tremors/Seizures: Continuously record the subjects via video to monitor for abnormal involuntary movements or absence-like seizures, which are characteristic of high-dose GHB toxicity[1]. Expected Outcome: GHB-treated rats will exhibit profound locomotor suppression and a significantly decreased respiratory rate. Conversely, UMB68-K-treated rats will maintain baseline locomotor and respiratory metrics, empirically proving the absence of GABA_B-mediated systemic toxicity.

References

  • Wikipedia Contributors. "4-Hydroxy-4-methylpentanoic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "γ-Hydroxybutyric acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ticku, M. K., & Mehta, A. K. (2008). "Characterization and pharmacology of the GHB receptor." Annals of the New York Academy of Sciences, 1139, 374-385. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 4-hydroxy-4-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Potassium 4-hydroxy-4-methylpentanoate
© Copyright 2026 BenchChem. All Rights Reserved.